molecular formula C20H16O2 B133977 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone CAS No. 5543-98-6

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Cat. No.: B133977
CAS No.: 5543-98-6
M. Wt: 288.3 g/mol
InChI Key: NYNQPHLKQQWYQE-UHFFFAOYSA-N
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Description

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is an organic compound that belongs to the class of phenolic ketones It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to an acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of p-hydroxyacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another synthetic route involves the condensation of p-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of 2-(p-benzoquinonyl)-2-phenyl-acetophenone.

    Reduction: Formation of 2-(p-Hydroxyphenyl)-2-phenyl-1-phenylethanol.

    Substitution: Formation of 2-(p-alkoxyphenyl)-2-phenyl-acetophenone or 2-(p-acetoxyphenyl)-2-phenyl-acetophenone.

Scientific Research Applications

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone can be compared with other phenolic ketones and related compounds:

    2-(p-Hydroxyphenyl)ethanol: Similar in structure but lacks the acetophenone moiety, resulting in different chemical properties and reactivity.

    2-(p-Hydroxyphenyl)acetic acid: Contains a carboxylic acid group instead of the acetophenone moiety, leading to different applications and biological activities.

    4-Hydroxyacetophenone: Lacks the additional phenyl ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of phenolic and ketone functionalities, which confer distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNQPHLKQQWYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522215
Record name 2-(4-Hydroxyphenyl)-1,2-diphenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-98-6
Record name 2-(4-Hydroxyphenyl)-1,2-diphenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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